Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate
Description
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate is a heterocyclic compound featuring a thiopheno[3,2-e]pyrimidine core fused with a 4-methylphenyl substituent and a methyl ethyl thioacetate group.
Properties
Molecular Formula |
C18H18N2O2S2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
propan-2-yl 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-15(21)9-24-18-16-14(8-23-17(16)19-10-20-18)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
PRSSTOIUMXOFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with various substrates under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The 4-position of the pyrimidine ring undergoes nucleophilic substitution due to electron-deficient characteristics. Key reactions include:
For example, treatment with 4-methylbenzenethiol in DMF yields analogues with enhanced lipophilicity, while reaction with ethylamine produces water-soluble derivatives .
Oxidation of Thioether Functionality
The sulfur atom in the thioether group is susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 hrs | Sulfoxide (R-S(=O)-R') | 72% | |
| mCPBA (2 eq) | DCM, 0°C → RT, 2 hrs | Sulfone (R-SO₂-R') | 88% |
Sulfone derivatives demonstrate increased metabolic stability compared to the parent compound.
Ester Hydrolysis and Derivatives
The methyl-ethyl ester undergoes hydrolysis or transesterification:
The carboxylic acid derivative (yield: 85%) is critical for conjugating with biomolecules or forming salts .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
For example, coupling with 4-methylphenylboronic acid under optimized Suzuki conditions achieves 67% yield .
Heterocycle Functionalization
The thiophene ring participates in electrophilic substitutions:
| Reaction | Reagents | Position Modified | Outcome | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 0°C | C3 of thiophene | Brominated analog (yield: 62%) | |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiophene | Nitro derivative (yield: 55%) |
Electron-donating groups (e.g., methyl) on the phenyl ring direct electrophiles to the thiophene’s α-positions.
Biological Activity Modulation via Structural Modifications
Key pharmacodynamic findings from derivative testing:
These results highlight the compound’s versatility as a scaffold for drug discovery .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of pyrimidine and thiophene have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Case Study : A study evaluating thioacetylated pyrimidine derivatives found that modifications to the thiol group significantly enhanced antimicrobial potency compared to standard antibiotics like ceftriaxone.
Anticancer Properties
The anticancer potential of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells.
Case Study : Molecular docking studies on pyrimidine derivatives indicated significant binding affinities to cancer-related targets, suggesting mechanisms for their anticancer activity. These studies emphasize the importance of structural modifications in enhancing biological efficacy .
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases.
Research Findings : Investigations into enzyme inhibition reveal that structural variations can lead to significant differences in inhibitory activity, making this compound a candidate for further development in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Thioacetate-Containing Pyrimidine Derivatives
Thioacetate esters attached to pyrimidine cores are common in the provided evidence. Key comparisons include:
Key Observations :
Heterocyclic Core Variations
Compounds with fused thiopyrano-thieno-pyrimidinone () or chromeno-pyrimidine () cores exhibit distinct electronic and steric properties:
- This contrasts with the target compound’s simpler thiophene fusion .
- Chromeno-Pyrimidine (): The chromeno group adds a benzene ring fused to oxygen, enhancing UV absorption but reducing solubility compared to the target’s sulfur-based system .
Substituent Effects
- 4-Methylphenyl vs. Chlorophenyl () : The 4-methylphenyl group in the target compound likely increases lipophilicity (logP) compared to chlorophenyl analogs, which may improve membrane permeability but reduce aqueous solubility .
- Morpholino/Piperazinyl Groups (): Unlike the target compound, triazole-thiones with morpholino substituents exhibit polar side chains that enhance solubility and hydrogen-bonding capacity, critical for receptor interactions .
Structural Conformations and Crystallography
The butterfly conformation observed in 1,3,4-thiadiazole derivatives () highlights the importance of planar vs. non-planar structures:
- Target Compound: The thiopheno[3,2-e]pyrimidine core is expected to adopt a near-planar conformation, similar to the dihedral angles (0.8–0.9°) reported in . This planarity may facilitate stacking interactions in crystal lattices or biological targets .
- Crystal Parameters: While the target compound’s lattice data are unavailable, analogs like those in (a=16.89 Å, c=27.10 Å) suggest monoclinic systems with extended π-π interactions .
Research Findings and Hypotheses
- Synthetic Routes : The target compound may be synthesized via alkylation or nucleophilic substitution, analogous to (reaction with methyl iodide) or (interaction with thiirane derivatives) .
- Bioactivity Prediction: Based on anti-inflammatory activity in pyridazinones (IC50 = 11.6 μM, ) and thiadiazoles (), the target compound’s thioacetate and aryl groups may confer similar biological properties, though empirical validation is needed .
Biological Activity
Chemical Structure and Properties
The chemical structure of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.48 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring fused with a pyrimidine structure, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The presence of the 4-methylphenyl group may enhance this activity due to increased lipophilicity and interaction with bacterial membranes.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. For example, a study on related pyrimidine derivatives demonstrated cell cycle arrest and apoptosis in human cancer cell lines, indicating that this compound may share similar mechanisms of action.
Anti-inflammatory Effects
Thiophene derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. The compound's ability to modulate inflammatory pathways could make it a candidate for further investigation in treating conditions such as arthritis or inflammatory bowel disease.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : Research involving the evaluation of pyrimidine derivatives showed promising results in inhibiting proliferation in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
- Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated a reduction in paw edema and cytokine levels, supporting their potential use as anti-inflammatory agents.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 358.48 g/mol |
| Solubility | Soluble in DMSO |
| Toxicity | Low (preliminary studies) |
Q & A
Q. How can the synthesis of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate be optimized for higher yields?
- Methodological Answer : The compound’s synthesis can be optimized using reflux conditions with sodium acetate as a catalyst, as demonstrated in analogous pyrimidine-thioether syntheses. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate was synthesized via nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane under reflux . Purification via recrystallization (e.g., ethanol-dioxane mixtures) improves yield and purity, as seen in similar protocols achieving 85% yields .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives ).
- NMR spectroscopy : Confirms substituent positions (e.g., methylphenyl and thioether groups) .
- Mass spectrometry : Validates molecular weight (e.g., PubChem-derived data for analogous compounds ).
Q. How should researchers evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability assessments should include:
- Solvent compatibility : Test polar (DMSO, ethanol) vs. non-polar solvents (dichloromethane) for degradation via HPLC monitoring .
- Thermal stability : Avoid temperatures >100°C, as heat-sensitive thioether bonds may decompose .
- Light sensitivity : Store in amber vials to prevent photodegradation, as recommended for thiopheno-pyrimidine derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiopheno-pyrimidine core in this compound?
- Methodological Answer : The core likely forms via palladium-catalyzed reductive cyclization , a strategy used for nitroarene/alkene systems. For example, formic acid derivatives act as CO surrogates to facilitate cyclization, forming fused heterocycles . Alternatively, nucleophilic substitution at the pyrimidine C4 position (e.g., thiol group addition) is key, as shown in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate synthesis .
Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?
- Methodological Answer :
- DFT calculations : Compare theoretical NMR chemical shifts (e.g., using Gaussian software) with experimental data to validate resonance assignments .
- Molecular docking : Assess steric clashes in crystal structures (e.g., deviations in pyrimidine ring planarity up to 1.01 Å ).
- Dynamic simulations : Model solvent effects to explain discrepancies in solubility or reactivity .
Q. What strategies are effective for modifying substituents to enhance biological activity while maintaining stability?
- Methodological Answer :
- Substituent screening : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) to improve metabolic stability, as seen in related thieno-pyrimidines .
- Bioisosteric replacement : Swap the methyl ester with morpholine or piperazine moieties to enhance solubility without compromising activity, as demonstrated in SAR studies .
Q. How can researchers validate the compound’s reactivity in catalytic or medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
